ethyl 4-oxo-6H-quinazoline-6-carboxylate
Description
Ethyl 4-oxo-6H-quinazoline-6-carboxylate (CAS: 155960-91-1) is a heterocyclic compound with the molecular formula C₁₁H₁₀N₂O₃ and a molecular weight of 218.212 g/mol . Its structure comprises a quinazoline core (a bicyclic system with two nitrogen atoms at positions 1 and 3) substituted with a 4-oxo group and an ethyl ester moiety at position 4.
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
ethyl 4-oxo-6H-quinazoline-6-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)7-3-4-9-8(5-7)10(14)13-6-12-9/h3-7H,2H2,1H3 |
InChI Key |
GWFOVNUOAQFRPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=CC2=NC=NC(=O)C2=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-oxo-6H-quinazoline-6-carboxylate can be synthesized through several methods. One common approach involves the reaction of anthranilamide with ethyl oxalate under specific conditions . This reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the quinazoline ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-oxo-6H-quinazoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinazoline derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Hydroxyquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-oxo-6H-quinazoline-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-oxo-6H-quinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: The inhibition of key enzymes can result in the accumulation of toxic intermediates or the depletion of essential metabolites, ultimately leading to cell death or growth inhibition.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Quinazoline Derivatives
Ethyl 4-Chloro-2-Methylquinoline-6-Carboxylate (CAS: 100375-87-9)
- Structure: Substituted quinoline (one nitrogen atom) with a chloro group at position 4, methyl at position 2, and ethyl ester at position 5.
- Molecular Formula: C₁₃H₁₂ClNO₂.
- Key Differences: The quinoline core (vs.
- Applications : Used in synthetic intermediates for antimicrobial agents.
5-Bromo-4-Nitro-1H-Indazole (CAS: 2133005-85-1)
Ester-Functionalized Heterocycles
Methyl 6-Oxohexahydropyridazine-4-Carboxylate (CAS: 153895-80-8)
- Structure : Saturated pyridazine ring (two adjacent nitrogen atoms) with a 6-oxo group and methyl ester.
- Molecular Formula : C₆H₈N₂O₃.
- Key Differences : The saturated ring reduces aromaticity, increasing conformational flexibility. The methyl ester (vs. ethyl) decreases lipophilicity, which may influence bioavailability .
Physical-Chemical Properties
Notes:
- LogP values indicate that this compound is moderately lipophilic, favoring membrane permeability.
- Ethyl acetate extraction data (e.g., K-values in Table S1 ) suggest its partitioning behavior aligns with intermediates in natural product isolation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
